molecular formula C21H29BrN4O2 B12346944 2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one

2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one

Cat. No.: B12346944
M. Wt: 449.4 g/mol
InChI Key: KULZNLMRPWVBJK-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6400^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one is a complex organic compound with a unique structure It contains multiple functional groups, including a bromine atom, a methyl group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . The reaction conditions can be optimized to increase yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylbutane: A simpler compound with similar functional groups.

    2-Bromo-2-methylpropane: Another brominated compound with a different structure.

    2,4,6-Trimethylphenyl derivatives: Compounds with similar aromatic groups.

Uniqueness

2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C21H29BrN4O2

Molecular Weight

449.4 g/mol

IUPAC Name

2-bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-5a,6,7,8,9,9a-hexahydro-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one

InChI

InChI=1S/C21H29BrN4O2/c1-12(2)19(22)21(27)24-16-8-6-7-9-17(16)26-25(24)20(23-28-26)18-14(4)10-13(3)11-15(18)5/h10-12,16-17,19H,6-9H2,1-5H3

InChI Key

KULZNLMRPWVBJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NON3N2N(C4C3CCCC4)C(=O)C(C(C)C)Br)C

Origin of Product

United States

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